4-(2-Fluoroethyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-(2-Fluoroethyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a fluoroethyl group attached to the triazole ring, which imparts unique chemical and biological properties. The incorporation of fluorine into organic molecules is known to enhance their stability, lipophilicity, and bioavailability, making this compound a compound of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoroethyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of 2-fluoroethylamine with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired triazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluoroethyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions conducted in polar solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced triazole derivatives.
Substitution: Aminoethyl or thioethyl triazole derivatives.
Scientific Research Applications
4-(2-Fluoroethyl)-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. The presence of the fluoroethyl group enhances its ability to penetrate biological membranes, increasing its efficacy.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings that require enhanced stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets within biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the fluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling processes, leading to the observed biological effects.
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound without the fluoroethyl group.
4-(2-Chloroethyl)-1H-1,2,4-triazole-5-thione: A similar compound with a chloroethyl group instead of a fluoroethyl group.
4-(2-Bromoethyl)-1H-1,2,4-triazole-5-thione: A compound with a bromoethyl group.
Comparison:
Uniqueness: The presence of the fluoroethyl group in 4-(2-Fluoroethyl)-1H-1,2,4-triazole-5-thione imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloroethyl and bromoethyl analogs. This makes it more effective in penetrating biological membranes and reaching its molecular targets.
Reactivity: The fluoroethyl group is less reactive than the chloroethyl and bromoethyl groups, which can be advantageous in certain applications where stability is desired.
Properties
IUPAC Name |
4-(2-fluoroethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN3S/c5-1-2-8-3-6-7-4(8)9/h3H,1-2H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNDWVPOQDHXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)N1CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849410-15-6 |
Source
|
Record name | 4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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